molecular formula C24H18BrN5O4 B11642154 N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

Cat. No.: B11642154
M. Wt: 520.3 g/mol
InChI Key: YLEPEEWLGRTUOT-LGJNPRDNSA-N
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Description

N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a hydrazinecarbonyl linkage, and a phthalazinyl moiety, making it a subject of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C24H18BrN5O4

Molecular Weight

520.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C24H18BrN5O4/c25-16-10-11-19(31)15(12-16)13-26-29-24(34)21(27-22(32)14-6-2-1-3-7-14)20-17-8-4-5-9-18(17)23(33)30-28-20/h1-13,21,31H,(H,27,32)(H,29,34)(H,30,33)/b26-13+

InChI Key

YLEPEEWLGRTUOT-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and hydrazinecarboxamide, followed by further reactions with 4-hydroxyphthalazin-1-ylmethylbenzamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydrazone linkage to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s hydrazone linkage and brominated phenyl group allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE stands out due to its combination of a brominated phenyl group, hydrazinecarbonyl linkage, and phthalazinyl moiety.

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